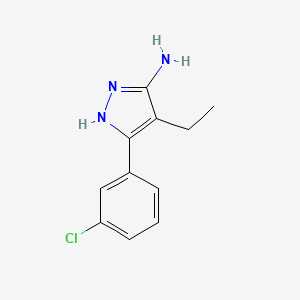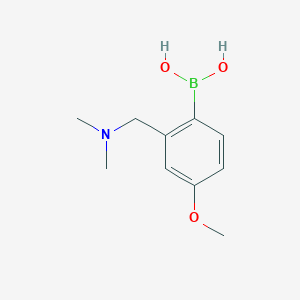
(2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylamino methyl group and a methoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid typically involves the reaction of 4-methoxyphenylboronic acid with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes hydrolysis to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
Applications De Recherche Scientifique
(2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the dimethylamino and methoxy groups.
4-Methoxyphenylboronic acid: Lacks the dimethylamino methyl group.
(2-(Dimethylamino)methyl)phenylboronic acid: Lacks the methoxy group.
Uniqueness
(2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the dimethylamino methyl group and the methoxy group on the phenyl ring. This combination of substituents enhances its reactivity and makes it a versatile reagent in various chemical transformations.
Propriétés
Formule moléculaire |
C10H16BNO3 |
|---|---|
Poids moléculaire |
209.05 g/mol |
Nom IUPAC |
[2-[(dimethylamino)methyl]-4-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-12(2)7-8-6-9(15-3)4-5-10(8)11(13)14/h4-6,13-14H,7H2,1-3H3 |
Clé InChI |
JOIFRZNMPKSLKS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)OC)CN(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


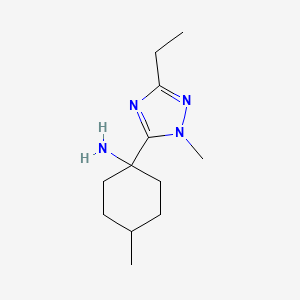



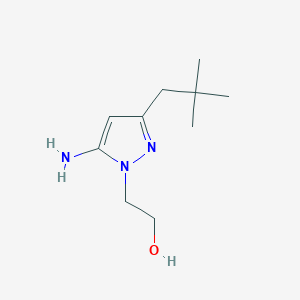
![10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)
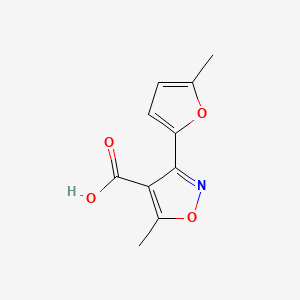
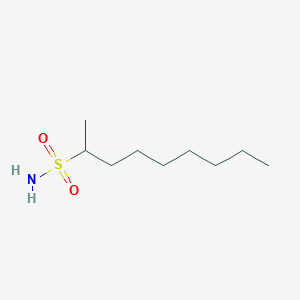

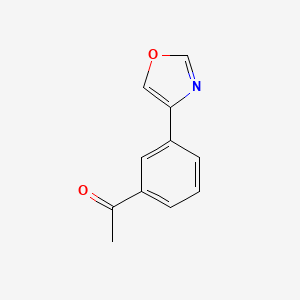
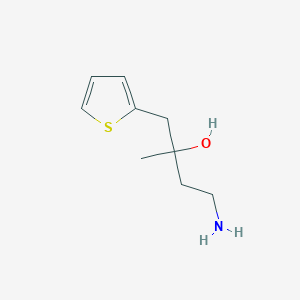
amino}but-2-ynoicacid](/img/structure/B13639737.png)

